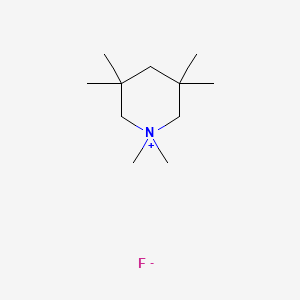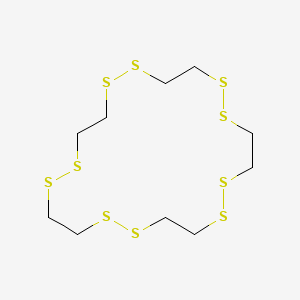
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane is a sulfur-containing macrocyclic compound Macrocyclic compounds are known for their large ring structures, which often impart unique chemical and physical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane typically involves the formation of the macrocyclic ring through a series of cyclization reactions. Common synthetic routes may include:
Thiol-ene Reactions: Utilizing thiol and alkene precursors under UV light or radical initiators to form the sulfur-containing ring.
Cyclization of Dithiols: Using dithiols and appropriate linking agents to form the macrocyclic structure.
Industrial Production Methods
Industrial production of such macrocyclic compounds may involve:
Batch Processes: Conducting the synthesis in a controlled batch reactor to ensure high purity and yield.
Continuous Flow Processes: Utilizing continuous flow reactors for large-scale production, which can offer advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the sulfur atoms can lead to the formation of thiols or other reduced sulfur species.
Substitution: The compound can participate in substitution reactions where sulfur atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Thiols, disulfides.
Substitution Products: Halogenated derivatives, functionalized macrocycles.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry, catalysis, and as a building block for more complex molecules.
Medicine: Investigated for its antimicrobial properties and potential use in pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1,2,5,6,9,10,13,14,17,18-Decathiacycloeicosane involves its interaction with molecular targets through its sulfur atoms. These interactions can include:
Coordination with Metal Ions: Forming stable complexes with metal ions, which can be used in catalysis and material science.
Redox Reactions: Participating in redox reactions due to the presence of multiple sulfur atoms, which can undergo oxidation and reduction.
Comparison with Similar Compounds
Similar Compounds
1,4,7,10,13,16-Hexaoxacyclooctadecane (Crown Ether): Known for its ability to complex with metal ions.
1,2,5,6,9,10-Hexathiacyclododecane: A smaller sulfur-containing macrocycle with similar reactivity.
Properties
CAS No. |
183900-33-6 |
|---|---|
Molecular Formula |
C10H20S10 |
Molecular Weight |
460.9 g/mol |
IUPAC Name |
1,2,5,6,9,10,13,14,17,18-decathiacycloicosane |
InChI |
InChI=1S/C10H20S10/c1-2-12-14-5-6-16-18-9-10-20-19-8-7-17-15-4-3-13-11-1/h1-10H2 |
InChI Key |
OENBGZKTHVSLBN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSSCCSSCCSSCCSSCCSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


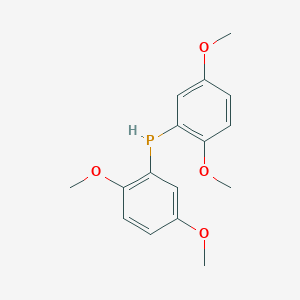
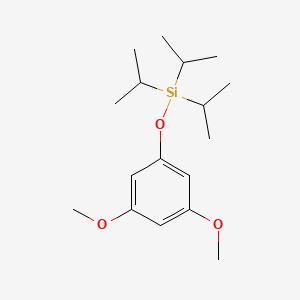

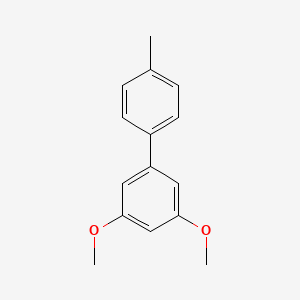

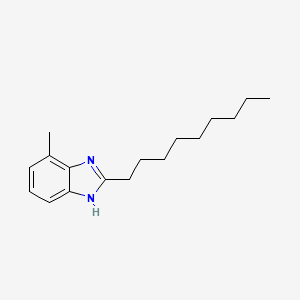

![2-Cyclohexen-1-one, 4-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14269383.png)
![3-[(Ethoxycarbonothioyl)sulfanyl]benzoic acid](/img/structure/B14269389.png)

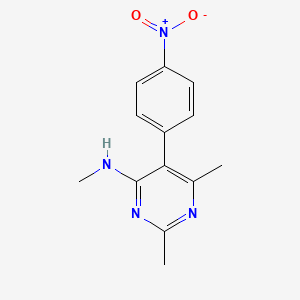
![1H-Pyrrolo[2,3-b]pyridine, 3-ethenyl-1-(phenylsulfonyl)-](/img/structure/B14269408.png)

